molecular formula C6H12<br>C6H12<br>CH2=CH(CH2)3CH3 B7770541 1-Hexene CAS No. 68783-15-3

1-Hexene

Cat. No.: B7770541
CAS No.: 68783-15-3
M. Wt: 84.16 g/mol
InChI Key: LIKMAJRDDDTEIG-UHFFFAOYSA-N
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Description

1-Hexene is an organic compound with the chemical formula C₆H₁₂. It is an alkene, which means it contains a carbon-carbon double bond. Specifically, this compound is classified as a linear alpha-olefin, indicating that the double bond is located at the alpha (primary) position. This positioning endows the compound with higher reactivity and useful chemical properties. This compound is a colorless liquid and is industrially significant due to its applications in various chemical processes .

Preparation Methods

1-Hexene is commonly manufactured by two general routes:

    Full-range processes via the oligomerization of ethylene: This method combines ethylene molecules to produce linear alpha-olefins of various chain lengths.

    On-purpose technology: This method involves the trimerization of ethylene to selectively produce this compound.

A minor route to this compound, used commercially on smaller scales, is the dehydration of hexanol .

Chemical Reactions Analysis

1-Hexene undergoes various chemical reactions, including:

Scientific Research Applications

Polyethylene Production

The largest application of 1-hexene is as a comonomer in the production of polyethylene . Polyethylene is one of the most widely used plastics in the world, and this compound helps to modify its properties . Specifically, it is used in the production of:

  • High-Density Polyethylene (HDPE): this compound is used in lower percentages (approximately 2–4%) in HDPE . The addition of this compound as a comonomer helps to improve the processing characteristics of HDPE .
  • Linear Low-Density Polyethylene (LLDPE): LLDPE incorporates a higher percentage of this compound (approximately 8–10%) . Adding this compound reduces the density of the polyethylene by creating side chains, which enhances properties like flexibility and toughness .

Chemical Synthesis

This compound is also a versatile building block in the synthesis of other chemicals :

  • Heptanal Production: this compound can be converted into heptanal via hydroformylation, also known as oxo synthesis . This linear aldehyde is a precursor to heptanoic acid, a short-chain fatty acid, and heptanol, an alcohol used as a solvent and fragrance .
  • Flavors, Perfumes, Dyes, and Resins: this compound is utilized in the synthesis of various specialty chemicals, including those used in flavors, perfumes, dyes, and resins .
  • Other Intermediates: this compound can be used as an intermediate in the production of oxo alcohols, hexyl mercaptans, organoaluminum compounds, and synthetic fatty acids .

Oxidation of this compound

This compound can undergo oxidation reactions, often catalyzed by supported ruthenium nanoparticles, to produce compounds like this compound-3-ol and this compound-3-one .

  • Catalytic Oxidation: Studies have explored the selective oxidation of this compound using supported ruthenium catalysts under solvent-free conditions . Modifying the reaction conditions and the catalyst production process can improve the conversion of this compound and increase selectivity towards desired products like this compound-3-ol and this compound-3-one .

Other Applications

Beyond its role as a comonomer and chemical intermediate, this compound has found use in specialized applications:

  • Organic Synthesis: this compound can be involved in rhodium-catalyzed hydroformylation reactions to produce various chemical compounds .
  • Emerging Applications: The use of this compound in the production of heptene and octene through trimerization reactions of ethylene and propylene to obtain products with high added value has been explored .

Environmental Considerations

While this compound is a valuable industrial chemical, its use also carries environmental concerns :

  • Environmental Release: The widespread use of this compound may lead to its release into the environment through waste streams .
  • Aquatic Toxicity: this compound is considered toxic to aquatic organisms, highlighting the need for careful handling and waste management .

This compound Production Technologies

Several methods exist for producing this compound, each with its own advantages :

  • Ethylene Oligomerization: this compound can be obtained by nonselective (statistical) oligomerization of ethylene .
  • On-Purpose Production: Some commercial processes selectively produce this compound using chromium-based catalysts . The Mitsubishi Chemical Corporation has developed an "On-Purpose Process" that uses a superior catalyst system for the trimerization reaction of ethylene to selectively produce this compound . This process boasts high selectivity (approximately 95%) and operates under milder conditions compared to conventional full-range processes .

Mechanism of Action

The mechanism of action of 1-Hexene in various reactions involves the formation of a carbocation intermediate. For example, in the acid-catalyzed hydration reaction, the strong acid protonates the alkene to generate a carbocation intermediate. This intermediate then reacts with water to form a protonated alcohol, which is subsequently deprotonated to yield the final alcohol product . The reactivity of this compound is primarily due to the presence of the carbon-carbon double bond, which can participate in various addition reactions.

Comparison with Similar Compounds

1-Hexene is compared with other similar alkenes, such as:

    1-Butene: A shorter-chain alpha-olefin with similar reactivity but different physical properties.

    1-Octene: A longer-chain alpha-olefin with similar chemical properties but higher boiling and melting points.

    Cyclohexene: A cyclic alkene with different reactivity due to its ring structure.

This compound is unique due to its specific chain length and the position of the double bond, which makes it highly reactive and suitable for various industrial applications .

Biological Activity

1-Hexene, a linear alkene with the formula C6H12, is primarily utilized in the production of various chemicals and polymers. While its industrial applications are well-documented, its biological activity has garnered attention in recent research, particularly concerning its effects on human health and potential therapeutic uses. This article explores the biological activity of this compound, focusing on its toxicity, metabolic pathways, and possible applications in medicinal chemistry.

This compound is a clear, colorless liquid with a petroleum-like odor. It has a flash point of -9 °F and is less dense than water, making it insoluble in aqueous environments . Its chemical structure allows for various reactions, including oxidation and polymerization, which are significant for both industrial applications and biological interactions.

Absorption and Distribution

This compound can enter the body through inhalation or dermal contact. Studies indicate that it is absorbed rapidly in mammals, leading to systemic distribution . The compound's volatility contributes to its inhalation risk, particularly in occupational settings.

Metabolism

The metabolism of this compound involves oxidation processes that convert it into various metabolites. Research has shown that this compound can undergo oxidative metabolism primarily in the liver, resulting in the formation of carbonyl compounds . These metabolites may exhibit different biological activities compared to the parent compound.

Genotoxicity Studies

Genotoxicity assessments have been conducted to evaluate the potential DNA-damaging effects of this compound. In vitro studies using bacterial assays (Ames test) and mammalian cell lines have yielded negative results for mutagenicity, suggesting that this compound does not pose a significant genotoxic risk under normal exposure conditions . However, long-term exposure studies indicate potential liver damage and tumor induction in animal models .

Anti-Melanogenic Properties

Recent studies have identified derivatives of this compound as having anti-melanogenic properties. For instance, 2,4,6-triphenyl-1-hexene has been shown to inhibit melanin synthesis in B16 melanoma cells. This compound demonstrated a dose-dependent reduction in melanin production by affecting the expression of key enzymes involved in melanogenesis, such as tyrosinase . The findings suggest potential applications in skin-whitening products.

Oxidative Reactions

Research into the oxidation of this compound has revealed its capability to act as a substrate for catalytic reactions. Supported ruthenium catalysts have been employed to oxidize this compound under solvent-free conditions, resulting in products like this compound-3-ol and this compound-3-one. These reactions not only enhance conversion rates but also demonstrate the compound's reactivity in synthetic organic chemistry .

Data Tables

Study Objective Methodology Key Findings
Study on Anti-Melanogenic EffectsEvaluate skin-whitening potentialB16 cell line assaysSignificant reduction in melanin synthesis at low concentrations (2.5–5 ppm)
Toxicological AssessmentAssess genotoxicityAmes test & micronucleus assayNegative results for mutagenicity; potential liver damage observed in chronic exposure
Oxidation StudyInvestigate catalytic oxidationSolvent-free conditions with Ru catalystEnhanced conversion (2.7%) and selectivity (19.3%) towards desired oxidation products

Properties

IUPAC Name

hex-1-ene
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InChI

InChI=1S/C6H12/c1-3-5-6-4-2/h3H,1,4-6H2,2H3
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InChI Key

LIKMAJRDDDTEIG-UHFFFAOYSA-N
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Canonical SMILES

CCCCC=C
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Molecular Formula

C6H12, Array
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Related CAS

26746-82-7, 25067-06-5, 72607-62-6, 18923-86-9
Record name 1-Hexene, homopolymer, isotactic
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DSSTOX Substance ID

DTXSID4025402
Record name 1-Hexene
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Molecular Weight

84.16 g/mol
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Physical Description

1-hexene appears as a clear colorless liquid with a petroleum like odor. Flash point -9 °F. Less dense than water and insoluble in water. Vapors heavier than air. Used as a solvent, paint thinner, and chemical reaction medium., Liquid, Colorless liquid with a mild, gasoline-like odor; [ACGIH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a petroleum-like odor.
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Boiling Point

146.3 °F at 760 mmHg (USCG, 1999), 63.4 °C @ 760 mm Hg, 63 °C, 146.3 °
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Flash Point

-15 °F (USCG, 1999), BELOW 20 °F (BELOW -7 °C) (CLOSED CUP), -26 °C c.c., -15 °F
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Solubility

Very sol in ethanol, ethyl ether, benzene, and petroleum ether, In water, 50 mg/l at 25 °C, Solubility in water, g/100ml at 20 °C: 0.005
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Density

0.673 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.6731 @ 20 °C/4 °C, Relative density (water = 1): 0.7, 0.673
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Vapor Density

3.0 (Air= 1), Relative vapor density (air = 1): 2.9
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Vapor Pressure

184.0 [mmHg], 183.7 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 18.7
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Impurities

Alpha-olefins of C4, C6-C15 and >C20 are by-products of oligomerization reactions.
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Color/Form

Colorless liquid

CAS No.

592-41-6, 68526-99-8, 68783-15-3
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URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Hexene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4025402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hex-1-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.868
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Record name 1-HEXENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B38ZZ8C206
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1-HEXENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1079
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1-HEXENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0490
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name 1-HEXENE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/429
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Melting Point

-219.6 °F (USCG, 1999), -139.7 °C, -140 °C, -219.6 °F
Record name 1-HEXENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3585
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-HEXENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1079
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1-HEXENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0490
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name 1-HEXENE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/429
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.